molecular formula C7H6N2O2 B3193187 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 69053-50-5

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3193187
CAS No.: 69053-50-5
M. Wt: 150.13 g/mol
InChI Key: CPBGGIHYAYWNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used as pharmacophores in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1H-benzo[d]imidazol-2(3H)-one.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1H-benzo[d]imidazole: Lacks the carbonyl group at the 2-position.

    2-phenylbenzimidazole: Contains a phenyl group at the 2-position instead of a hydroxy group.

    Benzimidazole: The parent compound without any substituents.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Overview

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily revolves around its role as an inhibitor of d-amino acid oxidase (DAAO). DAAO is an enzyme involved in the metabolism of d-serine, which is crucial for NMDA receptor activation in the brain. Inhibition of DAAO can lead to increased levels of d-serine, potentially enhancing NMDA receptor activity, which has implications for treating various neurological disorders.

Inhibition Potency

Studies have shown that derivatives of this compound exhibit varying degrees of inhibitory potency against DAAO. For instance, compound 6 demonstrated IC50 values of 0.02 μM and 0.08 μM against human and porcine DAAO, respectively, indicating strong inhibitory effects . The structure-activity relationship analysis revealed that modifications on the benzene ring significantly influenced the inhibitory potency, with optimal substituents enhancing binding affinity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound derivatives against Pseudomonas aeruginosa, a significant pathogen known for its resistance to antibiotics. The compound's ability to interfere with quorum sensing mechanisms in bacteria suggests its utility as an adjuvant therapy in treating infections caused by this organism . The SAR studies indicated that specific modifications could enhance the compound's efficacy against bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. For example, certain derivatives were tested against HeLa cells and showed non-toxic behavior at concentrations that effectively inhibited bacterial growth . This suggests a favorable therapeutic window for potential clinical applications.

Case Study: DAAO Inhibition

A study focused on the synthesis and evaluation of various benzo[d]imidazole derivatives found that specific structural modifications led to enhanced DAAO inhibition. Compounds were administered to mice alongside d-serine to assess their effects on plasma levels, revealing that some derivatives could significantly elevate d-serine concentrations in vivo .

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties showed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity . This study emphasized the importance of structural features in determining biological efficacy.

Data Summary

CompoundTargetIC50 (μM)MIC (mg/mL)Cytotoxicity (HeLa)
6DAAO0.02-Non-toxic
6fP. aeruginosa-0.0039Non-toxic
6eDAAO0.08-Non-toxic

Properties

IUPAC Name

4-hydroxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBGGIHYAYWNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,3-diamino-phenol (50 mg; 0.4 mmol) and 1,1′-carbonyl-diimidazole (65 mg; 0.4 mmol) in THF (5 ml) was stirred overnight. The crude product was purified by chromatography and by washed with water, to give pure 4-hydroxy-1,3-dihydro-benzoimidazole-2-one (32 mg; 53%). 1H NMR (DMSO-d6): 10.42 and 10.31 (s each, 2H), 9.46 (s, 1H), 6.70 (t, J=8.0 Hz; 1H), 6.41 (dd, J=0.8, 8.2 Hz; 1H), 6.40 (d, J=8.0 Hz).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.